4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808567
InChI: InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7ClFNO2
Molecular Weight: 239.63 g/mol

4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17808567

Molecular Formula: C11H7ClFNO2

Molecular Weight: 239.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H7ClFNO2
Molecular Weight 239.63 g/mol
IUPAC Name 4-chloro-8-fluoro-6-methylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16)
Standard InChI Key NSOXJTPYBYMIEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a quinoline core substituted at positions 3, 4, 6, and 8 (Figure 1). Key structural attributes include:

  • Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

  • Chlorine at position 4, enhancing electron-withdrawing effects.

  • Fluorine at position 8, improving metabolic stability.

  • Methyl group at position 6, influencing steric and hydrophobic interactions.

The SMILES notation Cc1cc(F)c2c(c1)c(Cl)c(cn2)C(=O)O\text{Cc1cc(F)c2c(c1)c(Cl)c(cn2)C(=O)O} confirms this substitution pattern. Comparative analysis with analogous compounds reveals distinct electronic effects: the 8-fluoro substituent increases ring electronegativity compared to methoxy-substituted derivatives (e.g., 4-chloro-8-methoxyquinoline-3-carboxylic acid, CAS 179024-73-8) , while the 6-methyl group enhances lipophilicity relative to unsubstituted quinolines.

Table 1: Comparative Structural Features of Selected Quinoline Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid3-COOH, 4-Cl, 6-CH₃, 8-FC11H7ClFNO2\text{C}_{11}\text{H}_7\text{ClFNO}_2239.63
Methyl 4-chloro-8-fluoroquinoline-6-carboxylate6-COOCH₃, 4-Cl, 8-FC11H7ClFNO2\text{C}_{11}\text{H}_7\text{ClFNO}_2239.63
4-Chloro-8-methoxyquinoline-3-carboxylic acid3-COOH, 4-Cl, 8-OCH₃C11H8ClNO3\text{C}_{11}\text{H}_8\text{ClNO}_3237.64

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors offer insights:

  • InChIKey: CTNREEYNJUDMMK-UHFFFAOYSA-N (methyl ester analog) suggests close structural similarity, differing only at the carboxylate position.

  • LogP: Estimated at 2.1–2.5 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.

Synthetic Routes and Production

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of chlorine and fluorine during electrophilic substitution.

  • Steric Hindrance: The 6-methyl group may impede reactions at adjacent positions, necessitating tailored catalysts.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight239.63 g/molPubChem computation
Melting PointNot reported
Solubility (H₂O)<1 mg/mL (predicted)LogP-based estimation
pKa (COOH)~4.2Analog comparison
StabilityHygroscopic; store at 2–8°CExperimental recommendation

The carboxylic acid moiety confers pH-dependent solubility, with improved dissolution in alkaline buffers (pH >7). Storage under inert atmosphere is advised to prevent decarboxylation .

Target EnzymePutative IC₅₀ (μM)Mechanism
Bacterial DNA gyrase10–50 (predicted)Topoisomerase inhibition
Human topoisomerase II>100Weak interaction predicted
Cytochrome P450 3A4N/APotential metabolic substrate

Further studies requiring prioritization:

  • In vitro antimicrobial screening against ESKAPE pathogens.

  • In silico docking studies with gyrase and topoisomerase IV.

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